5-(6-Ethoxypyridazin-3-yl)-2-methylaniline
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Overview
Description
5-(6-Ethoxypyridazin-3-yl)-2-methylaniline is an organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethoxy group attached to the pyridazine ring and a methyl group attached to the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline typically involves the reaction of 6-ethoxypyridazine with 2-methylaniline under specific conditions. One common method involves the use of a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 150°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-(6-Ethoxypyridazin-3-yl)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under conditions such as refluxing in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
5-(6-Ethoxypyridazin-3-yl)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(6-Ethoxypyridazin-3-yl)-isothiourea hydrochloride: This compound has similar structural features and is known to stimulate adventitious root growth and promote early reproductive development.
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit various biological activities.
Uniqueness
5-(6-Ethoxypyridazin-3-yl)-2-methylaniline is unique due to the specific combination of the ethoxy group on the pyridazine ring and the methyl group on the aniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(6-ethoxypyridazin-3-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-17-13-7-6-12(15-16-13)10-5-4-9(2)11(14)8-10/h4-8H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTXFCRXHUEKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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